5-(Pyrazin-2-yl)nicotinamide
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Overview
Description
5-(Pyrazin-2-yl)nicotinamide is a heterocyclic compound that features both pyrazine and nicotinamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazin-2-yl)nicotinamide typically involves the reaction of pyrazine-2-carboxylic acid with nicotinic acid or its derivatives. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which is then reacted with nicotinamide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazin-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2-carboxamide derivatives .
Scientific Research Applications
5-(Pyrazin-2-yl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: In the pharmaceutical industry, it is used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Pyrazin-2-yl)nicotinamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug that shares structural similarities with 5-(Pyrazin-2-yl)nicotinamide.
Nicotinamide: A form of vitamin B3 that is structurally related to the nicotinamide moiety in this compound.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrazine and nicotinamide. This dual functionality enhances its potential as a versatile building block in medicinal chemistry and its effectiveness as an anti-tubercular agent .
Biological Activity
5-(Pyrazin-2-yl)nicotinamide (also referred to as 5-Pyrazin-2-yl-Nicotinamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, featuring a pyrazine ring. The presence of the pyrazine moiety enhances its interaction with biological targets, making it a subject of various pharmacological studies.
1. Antimicrobial Activity
Research has indicated that compounds containing pyrazine derivatives exhibit notable antimicrobial properties. A study on related pyrazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2. Enzyme Inhibition
This compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibiting MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for patients suffering from Parkinson's disease . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine and nicotinamide components can enhance inhibitory potency against MAO-B .
3. Cardiovascular Benefits
Compounds similar to this compound have been reported to stimulate HDL cholesterol levels, which are crucial for cardiovascular health. This activity suggests a potential therapeutic role in treating dyslipidemia and preventing cardiovascular diseases .
Case Study: Inhibition of MAO-B
A detailed study evaluated the inhibitory effects of various nicotinamide derivatives on MAO-B activity. The findings revealed that this compound exhibited competitive inhibition with an IC50 value comparable to known MAO-B inhibitors, highlighting its potential as a therapeutic agent for neuroprotection in Parkinson's disease patients .
Table: Biological Activities of this compound
Properties
CAS No. |
1346687-24-8 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-pyrazin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)8-3-7(4-13-5-8)9-6-12-1-2-14-9/h1-6H,(H2,11,15) |
InChI Key |
WRWIEJKABCCWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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